molecular formula C10H8FNO2 B6266570 methyl 6-fluoro-1H-indole-5-carboxylate CAS No. 1427359-23-6

methyl 6-fluoro-1H-indole-5-carboxylate

Cat. No. B6266570
CAS RN: 1427359-23-6
M. Wt: 193.2
InChI Key:
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Description

“Methyl 6-fluoro-1H-indole-5-carboxylate” is a chemical compound with the molecular formula C10H8FNO2 . It is a derivative of indole, which is a heterocyclic compound that is widely used in medicinal chemistry due to its diverse biological activities .


Synthesis Analysis

The synthesis of indole derivatives like “methyl 6-fluoro-1H-indole-5-carboxylate” often involves N-alkylation . For example, a similar compound, “methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate”, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene/50% sodium hydroxide under phase-transfer catalysis .


Molecular Structure Analysis

The molecular structure of “methyl 6-fluoro-1H-indole-5-carboxylate” consists of a 1H-indole ring substituted with a fluorine atom at the 6th position and a carboxylate group at the 5th position . The average mass of the molecule is 193.174 Da .


Chemical Reactions Analysis

Indole derivatives like “methyl 6-fluoro-1H-indole-5-carboxylate” are often used as reactants in various chemical reactions. For instance, they can be used in metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, and synthesis of indirubin derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 6-fluoro-1H-indole-5-carboxylate” include its molecular formula (C10H8FNO2), average mass (193.174 Da), and monoisotopic mass (193.053909 Da) .

Scientific Research Applications

Organic Synthesis and Indole Alkaloid Chemistry

The indole alkaloids, including structures similar to methyl 6-fluoro-1H-indole-5-carboxylate, have historically inspired chemists due to their complex structures and potent biological activities. One significant application is in the realm of organic synthesis, where new methodologies for the preparation of indoles have been explored. These indoles are crucial for the synthesis of natural products and pharmaceutical compounds. A comprehensive review of indole synthesis methodologies highlights the importance of indole derivatives in the synthesis of biologically active molecules. This framework for classifying all indole syntheses underscores the compound's role in advancing synthetic organic chemistry (Taber & Tirunahari, 2011).

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds, such as those derived from or related to methyl 6-fluoro-1H-indole-5-carboxylate, play a pivotal role in medicinal chemistry, especially in the development of cancer therapies. The review on fluorine chemistry contributions emphasizes the precise use of fluorinated pyrimidines to treat cancer, highlighting the significance of fluorine atoms in enhancing the pharmacological profiles of anticancer agents. The insights into how these compounds interact with nucleic acids and enzymes provide a foundation for developing more effective and targeted cancer therapies (Gmeiner, 2020).

Imaging Studies and Fluorescence-guided Surgery

In imaging studies, particularly in fluorescence-guided surgery, the fluorescence properties of compounds related to methyl 6-fluoro-1H-indole-5-carboxylate have been exploited. The development of fluorescent chemosensors based on derivatives of this compound has facilitated the detection of various analytes, showcasing its utility in biomedical imaging and diagnostics. The high selectivity and sensitivity of these chemosensors underscore the potential of indole derivatives in enhancing the accuracy and efficacy of imaging techniques used in medical diagnostics and surgical interventions (Roy, 2021).

Safety and Hazards

Safety data for similar compounds suggest that they may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to handle “methyl 6-fluoro-1H-indole-5-carboxylate” with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

Given the diverse biological activities of indole derivatives, “methyl 6-fluoro-1H-indole-5-carboxylate” could be a potential candidate for further pharmacological studies. Future research could focus on exploring its biological activities and potential therapeutic applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-fluoro-1H-indole-5-carboxylate involves the introduction of a fluoro group onto the 6th position of the indole ring, followed by the esterification of the carboxylic acid group at the 5th position with methyl alcohol.", "Starting Materials": [ "Indole", "6-Fluoro-1-bromoethane", "Sodium hydride", "Dimethylformamide", "Methyl alcohol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Step 1: Indole is reacted with 6-fluoro-1-bromoethane in the presence of sodium hydride and dimethylformamide to introduce the fluoro group onto the 6th position of the indole ring.", "Step 2: The resulting product is then hydrolyzed with hydrochloric acid to remove the protecting group and obtain the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then esterified with methyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.", "Step 4: The crude product is purified by washing with sodium bicarbonate and extracting with ethyl acetate to obtain the final product, methyl 6-fluoro-1H-indole-5-carboxylate." ] }

CAS RN

1427359-23-6

Molecular Formula

C10H8FNO2

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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